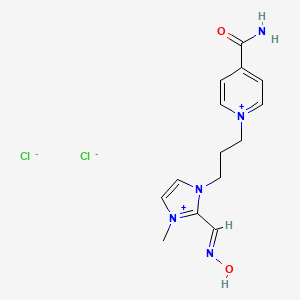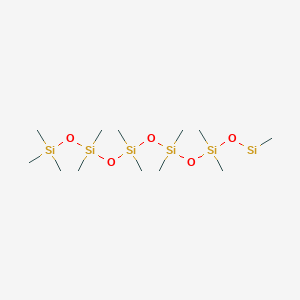
Dodecamethylhexasiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Dodecamethylhexasiloxane can be synthesized through the hydrolysis and condensation of chlorosilanes. One common method involves the reaction of hexamethyldisiloxane with chlorosilanes under controlled conditions. The reaction typically requires an inert atmosphere and the use of a catalyst to facilitate the condensation process .
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The production involves the use of specialized equipment to ensure the purity and consistency of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products .
化学反応の分析
Types of Reactions
Dodecamethylhexasiloxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions can convert it into lower siloxanes.
Substitution: It can undergo substitution reactions with halogens and other reactive groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed
Oxidation: Silanols and siloxane oligomers.
Reduction: Lower siloxanes.
Substitution: Halogenated siloxanes.
科学的研究の応用
Dodecamethylhexasiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other siloxane compounds and as a solvent in various chemical reactions.
Biology: Employed in the preparation of biomaterials and as a component in certain biological assays.
Medicine: Utilized in the formulation of medical devices and drug delivery systems.
作用機序
The mechanism of action of dodecamethylhexasiloxane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, altering their structure and function. Its hydrophobic nature allows it to penetrate lipid bilayers, making it effective in drug delivery applications .
類似化合物との比較
Similar Compounds
Octamethylcyclotetrasiloxane (D4): Another siloxane compound with similar properties but a different molecular structure.
Decamethylcyclopentasiloxane (D5): Similar in structure and properties but with a different ring size.
Hexamethyldisiloxane (HMDS): A smaller siloxane compound with similar chemical properties
Uniqueness
Dodecamethylhexasiloxane is unique due to its higher molecular weight and longer siloxane chain, which confer enhanced stability and hydrophobicity compared to its smaller counterparts. These properties make it particularly useful in applications requiring long-lasting and durable materials .
特性
分子式 |
C12H36O5Si6 |
|---|---|
分子量 |
428.92 g/mol |
InChI |
InChI=1S/C12H36O5Si6/c1-18-13-20(5,6)15-22(9,10)17-23(11,12)16-21(7,8)14-19(2,3)4/h1-12H3 |
InChIキー |
WGWAYRYQTOXACY-UHFFFAOYSA-N |
正規SMILES |
C[Si]O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


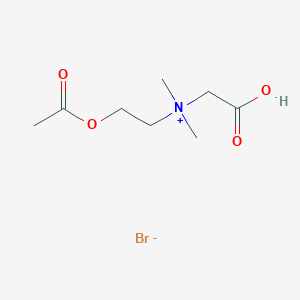
![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)

![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)
![7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14290077.png)
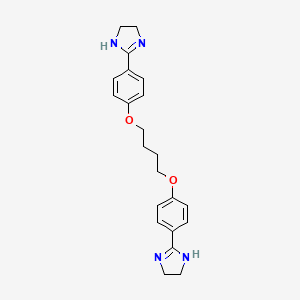
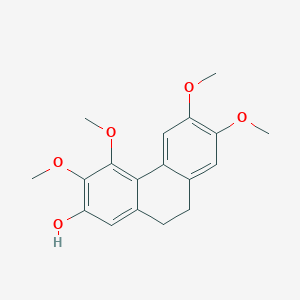
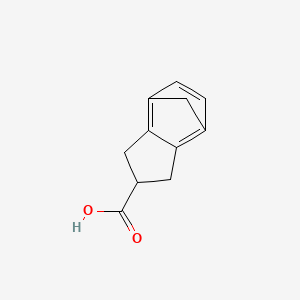
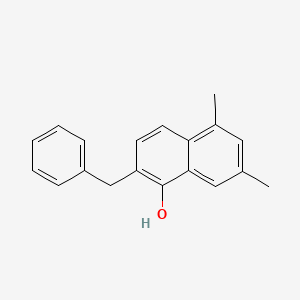
![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)

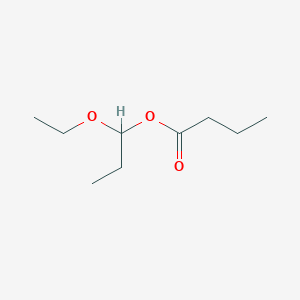
![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
